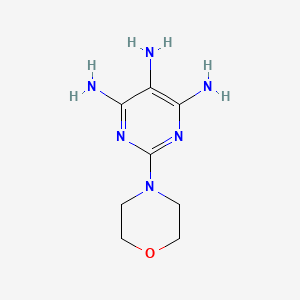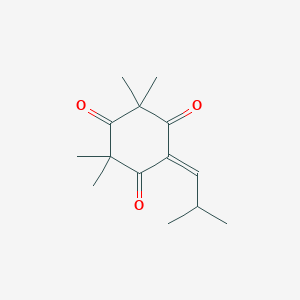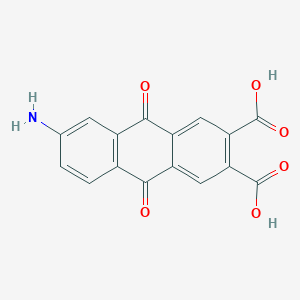
N,N,N-Tripropyloctan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tripropyloctan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. This compound, in particular, is characterized by its long alkyl chain, which enhances its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropyloctan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react tripropyloctan-1-amine with bromooctane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up to produce large quantities of the compound efficiently. The use of automated systems also helps in maintaining consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tripropyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include a polar solvent and elevated temperatures.
Oxidation Reactions: These can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Applications De Recherche Scientifique
N,N,N-Tripropyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.
Industry: It is used in the formulation of disinfectants and antiseptics, as well as in the production of personal care products like shampoos and conditioners.
Mécanisme D'action
The mechanism of action of N,N,N-Tripropyloctan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to cell lysis. This property is particularly useful in its application as a disinfectant and in biological research for cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: Known for its use in DNA extraction protocols.
(3-Bromopropyl)trimethylammonium bromide: Used in organic synthesis as a phase transfer catalyst.
Uniqueness
N,N,N-Tripropyloctan-1-aminium bromide is unique due to its longer alkyl chain compared to other quaternary ammonium compounds. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity, such as in the formulation of disinfectants and in biological research for cell lysis.
Propriétés
Numéro CAS |
61175-79-9 |
|---|---|
Formule moléculaire |
C17H38BrN |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
octyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-17-18(14-6-2,15-7-3)16-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
APCJTXKQZMJCGQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)


![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)





![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)

